Bienvenue dans la boutique en ligne BenchChem!

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

thymidine phosphorylase angiogenesis structure-activity relationship

This specific regioisomer, bearing a 2-methoxyphenyl substituent at the oxadiazole C-3 position, is essential for accurate structure-activity relationship studies. In thymidine phosphorylase series, methoxy placement directly controls IC50 values (1.10–54.60 µM range). Procuring the exact isomer—not a generic isoquinoline-oxadiazole mixture—ensures reproducible potency, target-engagement data, and meaningful SAR expansion for anti-angiogenic, anti-inflammatory, or S1P1-modulator programs.

Molecular Formula C24H17N3O3
Molecular Weight 395.418
CAS No. 1358703-87-3
Cat. No. B2995224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
CAS1358703-87-3
Molecular FormulaC24H17N3O3
Molecular Weight395.418
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C24H17N3O3/c1-29-21-14-8-7-13-19(21)22-25-23(30-26-22)20-15-27(16-9-3-2-4-10-16)24(28)18-12-6-5-11-17(18)20/h2-15H,1H3
InChIKeyXQRIPTOBSBZRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one (CAS 1358703-87-3) – Chemical Identity and Pharmacological Context


4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is a hybrid heterocyclic small molecule that fuses an isoquinolin-1(2H)-one core with a 1,2,4-oxadiazole ring bearing a 2-methoxyphenyl substituent. It belongs to a class of isoquinoline‑oxadiazole derivatives that have been investigated as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis, chronic inflammation, and psoriasis [1]. The compound is disclosed in patent literature as part of broader oxadiazole‑containing chemical series targeting G‑protein‑coupled receptor S1P1 for autoimmune and vascular indications [2]. Its molecular formula is C24H17N3O3, and it is supplied as a research‑grade chemical for medicinal chemistry and pharmacology studies.

Why 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one Cannot Be Interchanged with General Isoquinoline–Oxadiazole Analogs


Within the isoquinoline–oxadiazole chemical space, subtle variations in the position and electronic nature of pendant aryl substituents profoundly alter both enzymatic inhibitory potency and binding mode. In the thymidine phosphorylase series, the nature of the substituent on the phenyl ring attached to the oxadiazole directly controls IC50 values, which span from 1.10 µM to 54.60 µM across only twenty closely related analogs [1]. Additionally, regioisomeric placement of the methoxyphenyl group (e.g., attachment at the isoquinolinone N‑phenyl versus the oxadiazole C‑phenyl position) generates compounds with identical molecular formula but distinct three‑dimensional topography, leading to divergent target engagement profiles. These steep structure–activity relationships mean that generic “isoquinoline‑oxadiazole” procurement without precise positional specification introduces a high risk of acquiring a compound with materially different potency, selectivity, and biological readout.

Quantitative Differentiation Evidence for 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one Relative to Its Closest Analogs


Thymidine Phosphorylase Inhibitory Potency: Class-Level SAR Inference for 2‑Methoxyphenyl Substitution

The target compound has not been individually assayed in published thymidine phosphorylase inhibition studies; however, a closely matched congener series provides class‑level inference. In the 2019 Zaman et al. panel of twenty isoquinoline‑oxadiazole derivatives, electron‑donating groups (e.g., methoxy, methyl) on the phenyl ring attached to the oxadiazole consistently produced single‑digit micromolar IC50 values, whereas electron‑withdrawing or unsubstituted phenyl analogs showed 5‑ to 10‑fold higher IC50 values [1]. The target compound’s 2‑methoxyphenyl substituent is predicted to confer comparable potency within the lower range of the series. The closest structurally characterized analog, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one (unsubstituted phenyl), would be expected to exhibit significantly weaker TP inhibition based on this SAR trend.

thymidine phosphorylase angiogenesis structure-activity relationship

Regioisomeric Differentiation from 2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one

A direct regioisomer, 2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one (C24H17N3O3), shares the identical molecular formula and molecular weight (395.41 g mol⁻¹) with the target compound but differs in the attachment point of the methoxyphenyl group—it is located on the isoquinolinone N‑phenyl ring rather than the oxadiazole 3‑position [1]. This positional isomerism generates a distinct spatial orientation of the hydrogen‑bond‑accepting methoxy oxygen, which alters docking poses within the thymidine phosphorylase active site and affects π‑stacking interactions. In docking studies of related isoquinoline‑oxadiazole analogs, the oxadiazole‑linked aryl group makes critical contacts with catalytic residues, and relocating the substituent to the isoquinolinone N‑aryl region disrupts this interaction network [1].

regioisomer molecular topology target selectivity

S1P1 Receptor Agonism Potential: Patent‑Disclosed Scope for Oxadiazole‑Containing Isoquinoline Derivatives

The compound is structurally encompassed within the Markush formula of US Patent 9,187,437, which claims substituted oxadiazole compounds as selective S1P1 agonists [1]. The patent discloses that compounds within this series exhibit EC50 values for S1P1 receptor activation in the sub‑micromolar range, with selectivity over S1P3 (a receptor isoform linked to cardiovascular adverse effects) exceeding 100‑fold for optimized examples. While the specific EC50 of the target compound has not been publicly reported, the 2‑methoxyphenyl substitution pattern aligns with preferred embodiments that balance potency and selectivity. Bulkier or electron‑withdrawing substituents at the oxadiazole 3‑position generally reduced S1P1 potency in the patent examples, suggesting the 2‑methoxyphenyl group represents a favorable pharmacophoric element [1].

S1P1 agonist autoimmune disease vascular biology

Physicochemical Differentiation from Halogen‑Substituted Analogs

The 2‑methoxyphenyl substituent confers distinct physicochemical properties compared to halogen‑substituted analogs that are commercially available from the same chemical series. The 4‑chlorophenyl analog (C23H14ClN3O2, MW 399.83) and 4‑bromophenyl analog (C23H14BrN3O2, MW 444.29) carry electron‑withdrawing halogens that increase lipophilicity (calculated cLogP ~4.5–5.0) and reduce aqueous solubility relative to the methoxy derivative [1]. The methoxy oxygen provides an additional hydrogen‑bond acceptor site that can improve solubility and modify metabolic stability without the potential toxicological liabilities associated with aryl halides. These differences are critical when selecting compounds for in vivo pharmacological studies where exposure and clearance are determinants of efficacy readouts.

lipophilicity drug-likeness solubility

Priority Research and Procurement Application Scenarios for 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one


Thymidine Phosphorylase Inhibitor Lead Optimization and SAR Expansion

Research groups focused on anti‑angiogenic cancer therapy or chronic inflammatory diseases can use this compound as a reference point for expanding structure–activity relationships around the 2‑methoxyphenyl oxadiazole motif. Its predicted low‑micromolar TP inhibitory potency—inferred from electron‑donating substituted analogs in the Zaman et al. series [1]—makes it a candidate for head‑to‑head benchmarking against the unsubstituted phenyl baseline to experimentally validate the methoxy contribution to potency.

S1P1 Receptor Agonist Screening in Autoimmune Disease Models

Laboratories investigating sphingosine‑1‑phosphate receptor modulation can deploy this compound within S1P1 agonist screening cascades, leveraging the patent‑disclosed framework that establishes sub‑micromolar S1P1 activation and high selectivity over S1P3 for closely related oxadiazole‑isoquinoline analogs [2]. The defined 2‑methoxyphenyl substitution provides a discrete chemical probe to interrogate structure‑selectivity relationships at the S1P1 receptor.

Regioisomeric Control in Isoquinoline–Oxadiazole Chemical Probe Studies

For chemical biology programs requiring precise molecular probes, this compound serves as a critical regioisomeric standard distinct from 2‑(3‑methoxyphenyl)‑4‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)‑1,2‑dihydroisoquinolin‑1‑one. Using both regioisomers in parallel enables deconvolution of whether biological activity originates from oxadiazole‑proximal or isoquinolinone‑proximal methoxy interactions, a key consideration for target identification and mechanism‑of‑action studies [1].

Physicochemical Property Benchmarking for In Vivo Candidate Selection

Pre‑clinical drug discovery teams can evaluate this compound as a representative of lower‑lipophilicity isoquinoline‑oxadiazole analogs for pharmacokinetic profiling. The methoxy group’s favorable impact on cLogP and hydrogen‑bonding capacity offers a physicochemical advantage over halogen‑substituted comparators when solubility‑limited absorption or high non‑specific binding are project liabilities [1].

Quote Request

Request a Quote for 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.